molecular formula C12H16ClNO2 B3005898 (R)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride CAS No. 1354721-23-5

(R)-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride

Cat. No.: B3005898
CAS No.: 1354721-23-5
M. Wt: 241.72
InChI Key: VZRPGMINKNENCQ-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrrolidine ring attached to a benzoate ester, with a hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride typically involves the esterification of 3-(pyrrolidin-2-yl)benzoic acid with methanol in the presence of a suitable catalyst, followed by the formation of the hydrochloride salt. The reaction conditions often include:

    Catalysts: Acidic catalysts such as sulfuric acid or hydrochloric acid.

    Temperature: Moderate temperatures around 60-80°C.

    Solvents: Methanol or other alcohols.

Industrial Production Methods

On an industrial scale, the production of ®-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams.

    Reduction: Reduction of the ester group to form alcohol derivatives.

    Substitution: Nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include:

    Lactams: From oxidation of the pyrrolidine ring.

    Alcohols: From reduction of the ester group.

    Halogenated derivatives: From substitution reactions on the aromatic ring.

Scientific Research Applications

®-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets, leading to modulation of biological pathways. The pyrrolidine ring can interact with enzymes or receptors, altering their activity and resulting in various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-methyl 3-(pyrrolidin-2-yl)benzoate
  • (S)-methyl 3-(pyrrolidin-2-yl)benzoate
  • 3-(pyrrolidin-2-yl)benzoic acid

Uniqueness

®-methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which enhances its solubility and stability compared to its analogs. This makes it particularly valuable in applications requiring high solubility and stability.

Properties

IUPAC Name

methyl 3-[(2R)-pyrrolidin-2-yl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-5-2-4-9(8-10)11-6-3-7-13-11;/h2,4-5,8,11,13H,3,6-7H2,1H3;1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRPGMINKNENCQ-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)[C@H]2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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